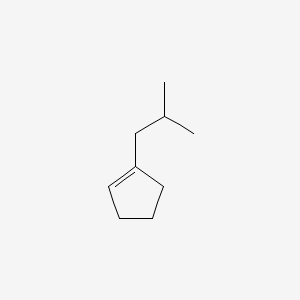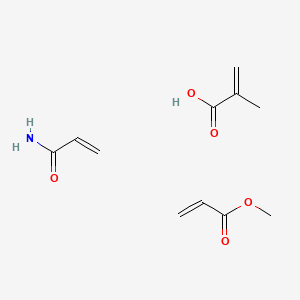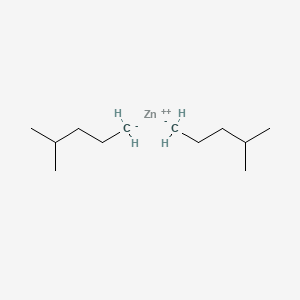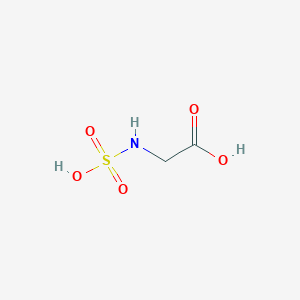
(2-Diazopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diazopropyl)benzene is an organic compound that contains a diazo group (-N=N-) attached to a benzene ring with a propyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Diazopropyl)benzene can be synthesized through the diazotization of 2-propylaniline. The process involves the reaction of 2-propylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Diazopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can yield hydrazine derivatives.
Substitution: The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include azoxy compounds, hydrazine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Diazopropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Diazopropyl)benzene involves the formation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to a range of chemical transformations. The pathways involved include insertion into C-H, O-H, and N-H bonds, as well as cyclopropanation and rearrangement reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylbenzene: An organic compound with two isopropyl groups attached to a benzene ring.
Azobenzene: Contains a diazo group connecting two benzene rings.
Propylbenzene: A benzene ring with a single propyl group attached.
Propriétés
Numéro CAS |
52809-55-9 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
FNYGECOQSMJECD-UHFFFAOYSA-N |
SMILES canonique |
CC(=[N+]=[N-])CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


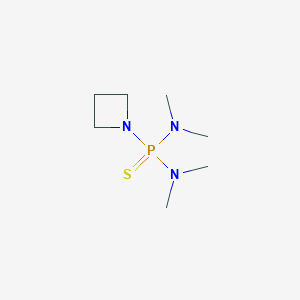

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)

